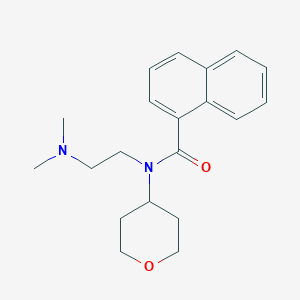
N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide, commonly known as DAPH, is a synthetic compound that has been widely used in scientific research for its potent antioxidant and anti-inflammatory properties. DAPH has been shown to have a variety of biological effects, including the ability to scavenge free radicals, inhibit lipid peroxidation, and modulate the immune response.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis and Treatment
One significant application of derivatives similar to N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide is in the diagnosis and treatment of Alzheimer's disease. The compound [18F]FDDNP, a radiofluorinated derivative, has been used in positron emission tomography (PET) scans to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique facilitates the diagnostic assessment of Alzheimer's and assists in monitoring responses to treatments, highlighting the compound's potential in neurodegenerative disease research and management (Shoghi-Jadid et al., 2002).
Cancer Research
Derivatives of N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide have shown promise in cancer research. Carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structures similar to the subject compound, exhibited potent cytotoxic activity against various cancer cell lines. These compounds have demonstrated growth inhibitory properties in murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. This suggests their potential use as chemotherapeutic agents (Deady et al., 2003).
Photopolymerization and 3D Printing
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which share a functional similarity with the discussed compound, have been utilized as one-component free radical photoinitiators in photopolymerization processes under various LED irradiations. These derivatives, particularly those with secondary and tertiary amine substituents, have shown efficiency in initiating free radical polymerization of acrylates. This application is crucial in developing materials for 3D printing technologies, offering advancements in material science and engineering (Zhang et al., 2018).
Antitumor Activities
The compound Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, related to N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide, has been synthesized and shown distinct inhibition of the proliferation of some cancer cell lines. This highlights the compound's potential application in the development of new antitumor agents, contributing to the ongoing search for effective cancer treatments (Liu et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been used as one-component free radical photoinitiators . These targets play a crucial role in initiating free radical or cationic photopolymerization under the irradiation of various LEDs .
Mode of Action
This compound interacts with its targets by initiating the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives, most of the multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths .
Biochemical Pathways
The affected pathways primarily involve the photopolymerization of acrylates and epoxides . The downstream effects include the synthesis of interpenetrated polymer networks and potential applications in 3D printing .
Result of Action
The molecular and cellular effects of this compound’s action include the initiation of free radical polymerization and the potential synthesis of interpenetrated polymer networks . These effects could have significant implications in fields like 3D printing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of various additives and the wavelength of LED irradiation . For instance, the compound exhibits high efficiency in free radical photopolymerization at various wavelengths when combined with certain additives .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)12-13-22(17-10-14-24-15-11-17)20(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKGQXXJCYMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

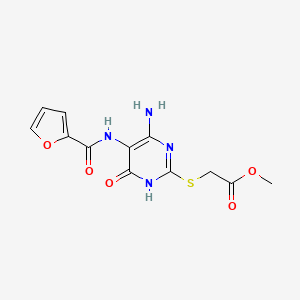
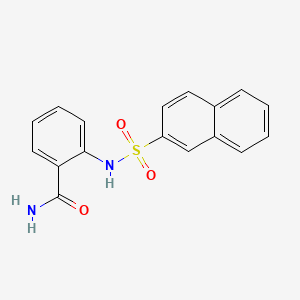
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)
![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)
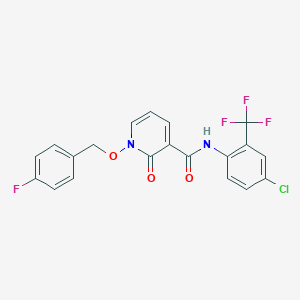
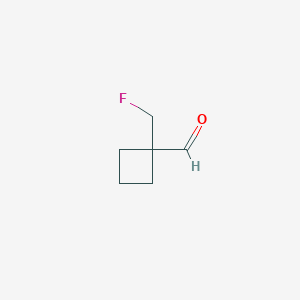

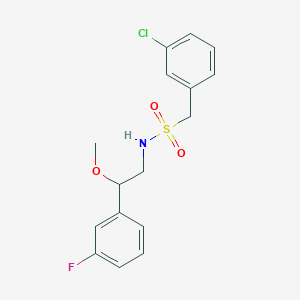

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)